Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an ester functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The pyridine ring can interact with aromatic binding sites in proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-yl)-3-oxopropanoate: Lacks the methyl group at the 4-position of the pyridine ring.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate: Contains a chlorine substituent instead of a methyl group.
The presence of the methyl group at the 4-position in this compound can influence its reactivity and interaction with other molecules, making it unique compared to its analogs.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-8(2)4-5-12-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
NNMAOSBKDDBWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CC(=C1)C |
Origin of Product |
United States |
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